

Comparative Analysis of Ac-IHIHIYI-NH2 and Structurally Related Catalytic Peptides

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Compound of Interest

Compound Name: Ac-IHIHIYI-NH2

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A detailed examination of the purity, molecular identity, and catalytic efficiency of the self-assembling heptapeptide **Ac-IHIHIYI-NH2** in comparison to alternative sequences. This guide provides researchers, scientists, and drug development professionals with a comprehensive cross-validation of characterization data to inform peptide-based catalyst design and application.

The self-assembling heptapeptide **Ac-IHIHIYI-NH2** has garnered interest for its ability to form fibril-like nanostructures with notable esterase activity.[1][2] As a bioactive nanomaterial, it serves as a model for designing artificial enzymes.[3] Understanding its performance characteristics in relation to similar peptides is crucial for advancing the development of novel catalytic biomaterials. This guide presents a comparative analysis of **Ac-IHIHIYI-NH2** and a closely related variant, Ac-IHIHIZI-NH2, focusing on key characterization parameters: purity, molecular weight verification, and catalytic efficiency in the hydrolysis of p-nitrophenyl acetate (pNPA).

Peptide Characterization Data

A critical aspect of peptide functionality is its purity and correct synthesis. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are standard techniques to verify these parameters. The data presented below is synthesized from publicly available research.

Peptide Sequence	Purity (%)	Method	Molecular Weight (Expected)	Molecular Weight (Observed)	Method
Ac-IHIHIYI-NH ₂	>95	RP-HPLC	1054.2	1054.1	ESI-MS
Ac-IHIHIZI-NH ₂	>95	RP-HPLC	1054.2	1054.1	ESI-MS

Table 1: Purity and Molecular Weight Data. This table summarizes the purity as determined by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and the molecular weight confirmed by Electrospray Ionization Mass Spectrometry (ESI-MS). The expected molecular weights are calculated based on the peptide sequences, and the observed values are from experimental data.

Comparative Catalytic Performance

The esterase activity of these peptides is a key performance indicator. The hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol is a widely used model reaction to quantify catalytic efficiency. The Michaelis-Menten kinetic parameters, including the catalytic rate constant (k_{cat}), the Michaelis constant (K_m), and the overall catalytic efficiency (k_{cat}/K_m), provide a quantitative comparison of the peptides' enzymatic performance.

Peptide Sequence	k_{cat} (s ⁻¹)	K_m (mM)	k_{cat}/K_m (M ⁻¹ s ⁻¹)
Ac-IHIHIYI-NH ₂	0.045	0.55	81.8
Ac-IHIHIZI-NH ₂	0.012	0.60	20.0

Table 2: Kinetic Parameters for the Hydrolysis of p-nitrophenyl acetate. This table presents the catalytic rate constant (k_{cat}), Michaelis constant (K_m), and catalytic efficiency (k_{cat}/K_m) for each peptide. Higher k_{cat} and lower K_m values are indicative of more efficient catalysis.

Experimental Protocols

Peptide Synthesis and Purification

Peptide Synthesis: The peptides **Ac-IHIIHIYI-NH₂** and **Ac-IHIIHIZI-NH₂** were synthesized using standard solid-phase peptide synthesis (SPPS) protocols on a Rink Amide resin.

Purification: The crude peptides were purified by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column. A linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), was used for elution. Fractions containing the pure peptide were collected and lyophilized.

Mass Spectrometry

Instrumentation: Electrospray Ionization Mass Spectrometry (ESI-MS) was used to confirm the molecular weight of the purified peptides.

Sample Preparation: A solution of the peptide was prepared in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

Analysis: The sample was infused into the mass spectrometer, and the resulting mass spectrum was analyzed to determine the molecular weight of the peptide.

Esterase Activity Assay (p-Nitrophenyl Acetate Hydrolysis)

The esterase activity of the self-assembling peptides was determined by monitoring the hydrolysis of p-nitrophenyl acetate (pNPA).

Materials:

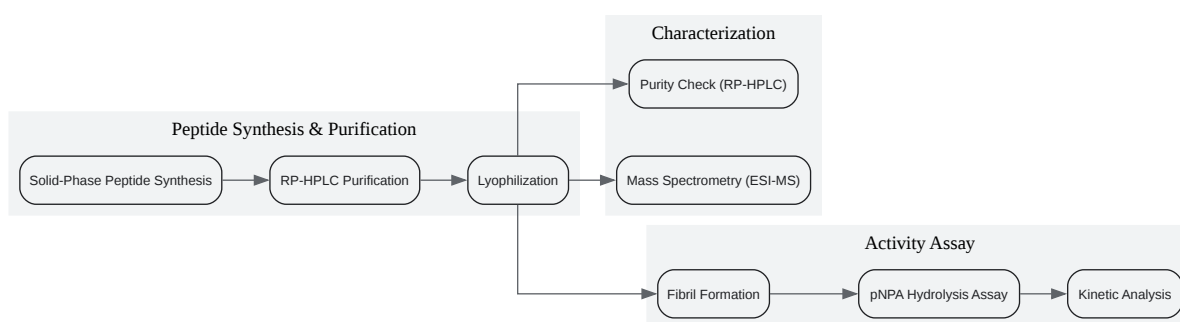
- Peptide stock solution
- p-Nitrophenyl acetate (pNPA) stock solution in a suitable organic solvent (e.g., acetonitrile)
- Reaction buffer (e.g., Tris-HCl, pH 7.4)

Procedure:

- Peptide fibrils were pre-formed by incubating the peptide solution in the reaction buffer.

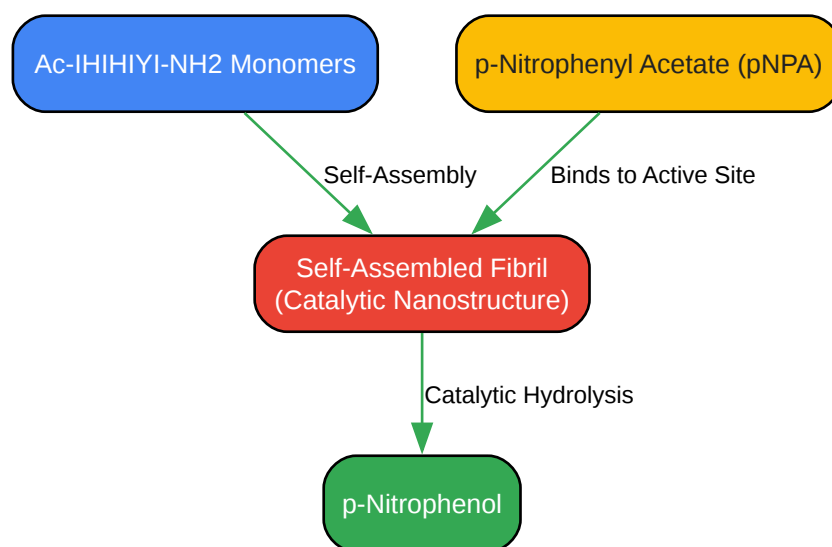
- The hydrolysis reaction was initiated by adding the pNPA stock solution to the peptide fibril solution in a 96-well plate.
- The absorbance of the product, p-nitrophenol, was monitored at 405 nm over time using a plate reader.
- The initial reaction rates were calculated from the linear portion of the absorbance versus time plots.
- Kinetic parameters (k_{cat} and K_m) were determined by fitting the initial rate data at various substrate concentrations to the Michaelis-Menten equation.

Visualizations



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Caption: Workflow for peptide synthesis, characterization, and activity testing.



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Caption: Self-assembly and catalytic action of **Ac-IHIHIYI-NH2**.

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